Fmoc-2-amino-4,5-dimethoxybenzoic acid
Overview
Description
Fmoc-2-amino-4,5-dimethoxybenzoic acid is a chemical compound with the molecular formula C24H21NO6 and a molecular weight of 419.43 g/mol . It is a derivative of benzoic acid, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group. This compound is primarily used in the field of proteomics research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-2-amino-4,5-dimethoxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-amino-4,5-dimethoxybenzoic acid.
Protection of the Amino Group: The amino group is protected using the Fmoc group. This is achieved by reacting the starting material with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves:
Batch Processing: Large-scale reactors are used to carry out the reactions.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Fmoc-2-amino-4,5-dimethoxybenzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide is commonly used to remove the Fmoc group.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields 2-amino-4,5-dimethoxybenzoic acid.
Oxidized Products: Oxidation of the methoxy groups can yield 2-amino-4,5-dihydroxybenzoic acid.
Scientific Research Applications
Fmoc-2-amino-4,5-dimethoxybenzoic acid has several applications in scientific research:
Proteomics: It is used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Agrochemicals: It serves as a precursor for the synthesis of agrochemical products.
Dyestuffs: It is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of Fmoc-2-amino-4,5-dimethoxybenzoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and is removed under basic conditions to reveal the free amino group for further reactions . This allows for the stepwise assembly of peptides and proteins.
Comparison with Similar Compounds
Similar Compounds
Fmoc-2-amino-4,5-dimethoxybenzamide: Similar in structure but with an amide group instead of a carboxylic acid.
Fmoc-4-amino-2,5-dimethoxybenzoic acid: Similar but with different positions of the amino and methoxy groups.
Uniqueness
Fmoc-2-amino-4,5-dimethoxybenzoic acid is unique due to its specific substitution pattern on the benzoic acid ring, which provides distinct reactivity and properties compared to other similar compounds. This makes it particularly useful in specific synthetic applications and research .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,5-dimethoxybenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO6/c1-29-21-11-18(23(26)27)20(12-22(21)30-2)25-24(28)31-13-19-16-9-5-3-7-14(16)15-8-4-6-10-17(15)19/h3-12,19H,13H2,1-2H3,(H,25,28)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKHOIFQEMJVHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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